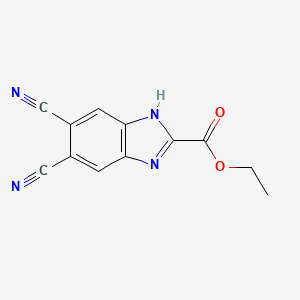

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate

Beschreibung

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate is a benzimidazole derivative characterized by a fused benzene-imidazole core. The compound features two cyano (-CN) groups at positions 5 and 6 of the benzimidazole ring and an ethyl ester moiety at position 2. Benzimidazole derivatives are widely studied for their roles in medicinal chemistry, including antiviral, antifungal, and anticancer activities .

Eigenschaften

Molekularformel |

C12H8N4O2 |

|---|---|

Molekulargewicht |

240.22 g/mol |

IUPAC-Name |

ethyl 5,6-dicyano-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C12H8N4O2/c1-2-18-12(17)11-15-9-3-7(5-13)8(6-14)4-10(9)16-11/h3-4H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

QSJWSTOEWMHRLX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)C#N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate, we analyze its structural and functional differences relative to analogous compounds, focusing on Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride () and general benzimidazole/heterocyclic analogs.

Structural Differences

| Property | Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate | Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride |

|---|---|---|

| Core Structure | Benzimidazole (fused benzene + imidazole) | Imidazo[2,1-b]thiazole (fused imidazole + thiazole) |

| Substituents | -CN (5,6), -COOEt (2) | -CH₃ (3), -COOEt (2), hydrochloride salt |

| Electron Effects | Strong electron-withdrawing (-CN) | Moderate electron-donating (-CH₃) and ionic (Cl⁻) |

| Molecular Weight | ~283.25 g/mol (calculated) | ~290.77 g/mol (calculated) |

Functional Implications

- Solubility: The hydrochloride salt in ’s compound enhances water solubility compared to the neutral, lipophilic dicyano groups in the target compound, which may favor organic solvent compatibility .

- In contrast, the methyl group in the imidazothiazole derivative may stabilize the ring system against degradation.

- Biological Activity : Benzimidazoles with electron-withdrawing substituents (e.g., -CN) are often associated with enhanced binding to enzymatic targets (e.g., kinases or proteases). The imidazothiazole derivative, with its thiazole ring, may exhibit distinct pharmacological profiles, such as antimicrobial or anti-inflammatory effects .

Analytical Considerations

Ethyl acetate, a solvent noted in for HPLC analysis, is likely applicable for chromatographic separation of both compounds due to their ester functionalities. However, the hydrochloride salt in ’s compound may require ion-pairing agents for optimal resolution in reverse-phase systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.